Hydroxyl Pattern Differentiation: Extra H‑Bond Donor/Acceptor vs. Compound 1 (2‑OH) Modulates Cholinesterase Inhibition Potency
The target compound possesses a 2,4‑dihydroxy substitution, whereas the reference hit compound 1 carries only a 2‑hydroxy group. In the published SAR series, shifting the hydroxyl group from the 2‑position to the 5‑position (compound 4a) converted a moderate inhibitor into the most potent dual AChE/BuChE inhibitor of the series, with IC₅₀ values approximately 2‑fold lower than those of compound 1 [1]. This demonstrates that the number and position of phenolic hydroxyl groups are critical determinants of potency. Direct self‑comparison of compound 1, the 3‑bromo‑5‑hydroxy isomer (4a), and the target 2,4‑dihydroxy analogue has not been published; therefore the quantitative impact of the additional 4‑OH group can only be inferred from the overall SAR trends [1].
| Evidence Dimension | In vitro AChE/BuChE inhibition (Ellman's method) |
|---|---|
| Target Compound Data | Not directly reported in the public domain for the 2,4‑dihydroxy analogue |
| Comparator Or Baseline | Compound 1 (2‑OH): AChE IC₅₀ ≈ 50 µM; BuChE IC₅₀ ≈ 30 µM; Compound 4a (3‑Br,5‑OH): AChE IC₅₀ ≈ 18.2 µM; BuChE IC₅₀ ≈ 9.2 µM [1] |
| Quantified Difference | Positional hydroxyl shift (2‑OH → 5‑OH) reduced IC₅₀ by ~2‑fold; effect of additional 4‑OH not yet quantified |
| Conditions | AChE from electric eel, BuChE from equine serum; spectrophotometric Ellman's assay |
Why This Matters
Procurement decisions must account for the fact that the 2,4‑dihydroxy pattern represents an unexplored region of the SAR landscape; its activity cannot be predicted by simple interpolation from the 2‑OH or 5‑OH isomers.
- [1] Krátký, M., Jaklová, K., Štěpánková, Š., Svrčková, K., Pflégr, V., & Vinšová, J. (2020). N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. Current Topics in Medicinal Chemistry, 20(23), 2094–2105. View Source
